S,S-Dipropyl methylphosphonodithioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
996-04-3 |
|---|---|
Molecular Formula |
C7H17OPS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
1-[methyl(propylsulfanyl)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C7H17OPS2/c1-4-6-10-9(3,8)11-7-5-2/h4-7H2,1-3H3 |
InChI Key |
OSYTXYVCVORGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(C)SCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of S,s Dipropyl Methylphosphonodithioate
Diverse Synthetic Pathways to S,S-Dipropyl Methylphosphonodithioate
The creation of S,S-dialkyl alkylphosphonodithioates, the class of compounds to which this compound belongs, can be achieved through several synthetic routes. These methods primarily involve the formation of phosphorus-sulfur bonds through the reaction of a phosphorus-containing electrophile with a sulfur-based nucleophile.
Precursor Chemistry and Reaction Conditions
The synthesis of symmetrically substituted S,S-dialkyl phosphonodithioates is commonly achieved by reacting the corresponding phosphonic dichloride with an appropriate alkanethiol. ucc.ie This reaction is typically facilitated by a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (THF). ucc.ie The use of other solvents like diethyl ether or dichloromethane is possible, though it may result in lower yields. ucc.ie
| Precursor 1 | Precursor 2 | Base | Solvent | Key Consideration |
| Methylphosphonic dichloride | Propanethiol | Triethylamine | Tetrahydrofuran (THF) | Anhydrous conditions are crucial. |
| Methylphosphonic dichloride | Propanethiol | Sodium Hydride | Anhydrous Solvent | Increased potential for disulfide byproduct formation. |
Novel Synthetic Approaches and Catalyst Systems
Recent advancements in organophosphorus chemistry have led to the development of novel synthetic methodologies that could potentially be applied to the synthesis of this compound. While not specifically detailed for this compound, these methods offer alternative routes to the formation of P-S bonds.
One such approach is the metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts. acs.orgnih.gov This method allows for the formation of a sulfur-aryl bond under simple and mild conditions and has been shown to proceed with full retention of stereochemistry at the phosphorus center, which is highly relevant for the synthesis of chiral analogs. acs.orgnih.gov
Additionally, sulfur-transfer reagents, such as N-[(2-cyanoethyl)-sulfanyl]succinimide (CSS), have been employed for the sulfurization of H-phosphinate linkages to form phosphonothioate bonds. nih.gov This method could potentially be adapted for the synthesis of phosphonodithioates.
Yield Optimization and Purification Strategies
The optimization of synthetic yields for S,S-dialkyl phosphonodithioates often involves careful control of reaction conditions to minimize side reactions. A key challenge is the oxidative dimerization of the thiol precursor to form a disulfide, which can significantly reduce the yield. ucc.ie Performing the reaction under inert atmosphere and using freshly distilled reagents can help mitigate this issue.
Purification of the final product typically involves standard chromatographic techniques. Column chromatography is a common method for separating the desired phosphonodithioate from unreacted starting materials and byproducts like the disulfide. The choice of eluent and stationary phase would be guided by the polarity of the target molecule.
Functional Group Transformations and Analog Synthesis
The structural modification of this compound can lead to the generation of a diverse range of analogs with potentially altered chemical and physical properties. These transformations can target the thioate moieties or the phosphorus center itself.
Strategies for Structural Modification of the Thioate Moieties
The thioate (P-S-C) linkage in this compound presents opportunities for chemical modification. One potential strategy involves the cleavage of the P-S bond followed by the introduction of a different alkyl or aryl group.
A reported method for the deprotection of a S-(2-cyanoethyl) phosphonodithioate via an E1cB elimination using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be conceptually applied. ucc.ie This deprotection generates a thiophosphonate anion that can then be re-alkylated with a different electrophile, providing a route to unsymmetrically substituted S,S-dialkyl phosphonodithioates. ucc.ie This sequential alkylation-deprotection-alkylation strategy offers a versatile approach to modifying the thioate groups. ucc.ie
Synthesis of Chiral and Stereoisomeric Forms
The phosphorus atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of stereochemically pure forms of such organophosphorus compounds is a significant area of research.
While specific methods for the stereoselective synthesis of this compound are not extensively documented, general strategies for the preparation of P-chiral compounds can be considered. The S-arylation of phosphorothioate diesters with diaryliodonium salts has been shown to proceed with complete retention of configuration at the phosphorus center. nih.gov This suggests that if a chiral precursor could be synthesized, this method could be used to introduce an aryl group onto the sulfur atom without disturbing the stereochemistry at the phosphorus.
Furthermore, the use of chiral auxiliaries during the synthesis is a common strategy for inducing stereoselectivity in the formation of organophosphorus compounds. These auxiliaries can be attached to the phosphorus precursor and subsequently removed after the desired stereocenter has been established.
Preparation of Labeled this compound Analogs for Mechanistic Probes
The primary synthetic methodology for S,S-dialkyl alkylphosphonodithioates involves the reaction of an alkylphosphonic dichloride with two equivalents of a suitable thiol. ucc.ie In the case of this compound, this involves the reaction of methylphosphonyl dichloride with propanethiol. ucc.ierug.nl Isotopic labels can be incorporated into the final molecule by utilizing appropriately labeled starting materials in this synthetic pathway.
Synthesis via Labeled Precursors
A general scheme for the synthesis is as follows:
CH₃P(O)Cl₂ + 2 HSCH₂CH₂CH₃ → CH₃P(O)(SCH₂CH₂CH₃)₂ + 2 HCl
Methylphosphonyl dichloride + Propanethiol → this compound + Hydrochloric acid
To generate labeled analogs, one or more of the reactants would be replaced with its isotopically enriched counterpart.
Carbon-14 ([¹⁴C]) Labeling: To investigate the fate of the methyl group, [¹⁴C]methylphosphonyl dichloride can be used as the starting material. The synthesis of [¹⁴C]methylphosphonyl dichloride can be achieved from [¹⁴C]methyl iodide via the Arbusov reaction to form dimethyl [¹⁴C]methylphosphonate, followed by chlorination. iaea.org The subsequent reaction with unlabeled propanethiol would yield S,S-dipropyl [¹⁴C]methylphosphonodithioate.
Sulfur-35 ([³⁵S]) Labeling: To trace the sulfur-containing portion of the molecule, particularly in studies of metabolism and bond cleavage, [³⁵S]-labeled propanethiol would be employed. Reacting [³⁵S]propanethiol with unlabeled methylphosphonyl dichloride would result in the desired S,S-di([³⁵S]propyl) methylphosphonodithioate.
Deuterium ([²H]) or Carbon-13 ([¹³C]) Labeling: For mechanistic studies using techniques like mass spectrometry or NMR spectroscopy, labeling the propyl chains with stable isotopes is advantageous. Deuterated or ¹³C-labeled propanethiol can be synthesized and then reacted with methylphosphonyl dichloride. This allows for the precise tracking of the propyl fragments during metabolic or degradation processes.
The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. Purification of the final labeled product would be achieved using standard chromatographic techniques to ensure high chemical and radiochemical purity before its use in mechanistic studies.
The table below summarizes potential isotopically labeled analogs of this compound and their primary applications as mechanistic probes.
| Labeled Analog | Isotope Position | Potential Mechanistic Application |
| S,S-Dipropyl [¹⁴C]methylphosphonodithioate | On the P-methyl group | Tracing the phosphonate moiety in metabolic fate, degradation, and binding studies. |
| S,S-Di([³⁵S]propyl) methylphosphonodithioate | On both sulfur atoms | Investigating the cleavage of the P-S bond and tracking sulfur-containing metabolites. |
| S,S-Di([¹³C₃]propyl) methylphosphonodithioate | On the propyl chains | Elucidating metabolic pathways of the propyl groups using mass spectrometry. |
| S,S-Di([²H₇]propyl) methylphosphonodithioate | On the propyl chains | Studying kinetic isotope effects and metabolic pathways without the use of radioactivity. |
Molecular Interactions and Biochemical Mechanisms of S,s Dipropyl Methylphosphonodithioate
Enzyme Target Identification and Characterization (Non-Clinical Context)
The primary enzymatic target of many organophosphorus compounds, including S,S-Dipropyl methylphosphonodithioate, is acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors.
Investigation of Enzyme Binding and Active Site Interactions
The interaction between this compound and AChE involves the formation of a covalent bond between the phosphorus center of the inhibitor and a serine hydroxyl group within the active site of the enzyme. The active site of AChE contains a catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues. The binding and subsequent inhibition process can be conceptualized in the following steps:
Initial Binding: The inhibitor molecule initially binds to the active site of AChE, likely guided by hydrophobic and van der Waals interactions between the propyl groups of the inhibitor and non-polar regions of the enzyme's active site gorge.
Nucleophilic Attack: The hydroxyl group of the active site serine acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound.
Phosphorylation: This attack leads to the displacement of one of the thiopropyl (S-propyl) leaving groups and the formation of a stable, phosphorylated enzyme. This phosphorylated enzyme is catalytically inactive.
The specificity of this interaction is determined by the three-dimensional structure of the AChE active site, which includes a choline-binding site and an acyl-binding pocket that accommodate the substrate or inhibitor.
Kinetic and Spectroscopic Analyses of Enzyme Inhibition Pathways
Kinetic studies are crucial for characterizing the potency and mechanism of enzyme inhibitors. For organophosphorus compounds like this compound, the inhibition of AChE is often time-dependent and can be considered effectively irreversible under physiological conditions.
Kinetic Parameters: The inhibitory potential of a compound is often quantified by parameters such as the inhibition constant (K_i) and the second-order rate constant of inhibition (k_i). While specific kinetic data for this compound are not readily available in the reviewed literature, data from analogous organophosphorus compounds illustrate the typical range of these values.
Table 1: Illustrative Kinetic Constants for AChE Inhibition by Selected Organophosphorus Compounds
| Compound | Target Enzyme | K_i (M) | k_i (M⁻¹min⁻¹) | Reference Compound |
|---|---|---|---|---|
| Paraoxon (B1678428) | Electric Eel AChE | 1.4 x 10⁻⁵ | 1.2 x 10⁷ | Yes |
| Sarin | Electric Eel AChE | 4.9 x 10⁻⁵ | 1.8 x 10⁸ | Yes |
| Soman | Electric Eel AChE | 9.0 x 10⁻⁶ | 7.0 x 10⁷ | Yes |
Data is for illustrative purposes and represents values for well-characterized organophosphates.
Spectroscopic Analyses: Spectroscopic techniques can provide insights into the structural changes in the enzyme upon inhibitor binding.
UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum of AChE can be observed upon binding of an inhibitor, which can indicate conformational changes in the protein structure.
Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues in AChE can be quenched or shifted upon inhibitor binding, providing information about the proximity of the inhibitor to these residues.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess changes in the secondary structure of the enzyme (e.g., alpha-helix and beta-sheet content) following interaction with the inhibitor.
Structure-Mechanism Relationships in Enzyme-S,S-Dipropyl Methylphosphonodithioate Complexes
The structure of this compound dictates its reactivity and inhibitory potency. Key structural features include:
The Phosphorus Center: The electrophilicity of the phosphorus atom is a critical determinant of its susceptibility to nucleophilic attack by the serine hydroxyl in the AChE active site.
The Leaving Groups: The two thiopropyl (S-propyl) groups act as leaving groups during the phosphorylation of the enzyme. The nature of the leaving group influences the rate of inhibition.
The Methyl and Propyl Groups: The alkyl groups contribute to the hydrophobicity of the molecule, which can influence its partitioning into the active site of the enzyme.
Structure-activity relationship (SAR) studies on related organophosphorus compounds have shown that modifications to the alkyl and leaving groups can significantly alter the inhibitory potency against AChE. For instance, the length and branching of the alkyl chains can affect how the inhibitor fits into the active site gorge.
Non-Enzymatic Biochemical Reactivity
Beyond its interaction with specific enzymes, this compound can participate in non-enzymatic reactions with other biological molecules.
Nucleophilic and Electrophilic Interactions with Biological Macromolecules
The electrophilic phosphorus center of this compound makes it susceptible to attack by various biological nucleophiles other than the serine in AChE. These can include:
Thiols: The sulfhydryl groups (-SH) of cysteine residues in proteins and small molecules like glutathione (B108866) can act as nucleophiles, potentially leading to the phosphonylation of these molecules.
Amines: The amino groups (-NH₂) of lysine (B10760008) residues or the imidazole (B134444) nitrogen of histidine residues in proteins could also react with the compound, although this is generally less favored than reaction with thiols or serine hydroxyls.
These non-specific reactions can lead to the modification of a range of proteins and other macromolecules, potentially altering their function.
Redox Chemistry and Radical Formation Processes
While the primary mechanism of toxicity for many organophosphates is AChE inhibition, some studies suggest that these compounds can also be involved in redox processes and the generation of reactive oxygen species (ROS). The metabolism of certain organophosphorus pesticides can lead to oxidative stress.
The breakdown of organothiophosphates can sometimes involve free radical intermediates, particularly under conditions of photolysis or in the presence of certain metal ions. These reactive species can contribute to cellular damage through processes like lipid peroxidation and DNA damage. However, specific studies detailing the redox potential and radical formation pathways for this compound are limited in the public domain.
Molecular Modeling and Computational Studies of this compound Interactions
Computational methods are indispensable tools for elucidating the molecular mechanisms of action of chemical compounds. For a substance like this compound, these techniques would provide critical insights into its interactions with biological targets, its intrinsic electronic properties, and the structural features that govern its activity.
Docking Simulations: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would typically be employed to investigate its binding affinity and mode of interaction with key biological targets, such as acetylcholinesterase (AChE). These simulations would predict the binding energy and identify the specific amino acid residues within the receptor's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the compound.
A hypothetical data table from such a study might look like this:
| Parameter | Value |
| Binding Energy (kcal/mol) | -X.X |
| Interacting Residues | TYR70, TRP84, SER203 |
| Type of Interaction | Hydrogen Bond, Pi-Pi Stacking |
| RMSD of Ligand (Å) | Y.Y |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, these calculations would provide valuable information about its reactivity and stability.
Key parameters that would be calculated include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Mulliken Atomic Charges: These calculations would reveal the distribution of electron density across the molecule, highlighting the electrophilic and nucleophilic centers. This is particularly important for understanding how the molecule interacts with biological macromolecules.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict how the molecule will interact with other charged species.
A summary of hypothetical quantum chemical calculation results could be presented as follows:
| Quantum Chemical Parameter | Calculated Value |
| HOMO Energy (eV) | -A.A |
| LUMO Energy (eV) | +B.B |
| HOMO-LUMO Gap (eV) | C.C |
| Dipole Moment (Debye) | D.D |
QSAR and QSMR models are statistical models that relate the chemical structure of a compound to its biological activity or a specific mechanistic endpoint. The development of a QSAR model for a series of organophosphorus compounds, which could include this compound, would involve several steps:
Data Collection: Assembling a dataset of structurally related compounds with experimentally determined biological activities.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which quantify various aspects of their chemical structure (e.g., constitutional, topological, geometrical, and electronic properties).
Model Building and Validation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that can predict the activity of new compounds based on their descriptors. The model's predictive power is rigorously assessed through internal and external validation techniques.
For organophosphates, QSAR models have been developed to predict toxicities and the inhibition of enzymes like acetylcholinesterase. These models help in understanding which molecular properties are most important for a compound's activity and can be used to screen large chemical libraries for compounds with desired properties.
A hypothetical QSAR model could be represented by an equation: Log(Activity) = c1Descriptor1 + c2Descriptor2 + ... + constant
| Descriptor | Coefficient (c) | Importance |
| LogP (Lipophilicity) | 0.X | High |
| Molecular Weight | -0.Y | Medium |
| HOMO-LUMO Gap | -0.Z | High |
Analytical Chemistry Methodologies for S,s Dipropyl Methylphosphonodithioate
Chromatographic Techniques for Separation and Quantitation
Chromatographic methods are the cornerstone for the analysis of S,S-dipropyl methylphosphonodithioate, providing the necessary separation from complex matrices and enabling accurate quantification. Both gas and liquid chromatography have been successfully applied, each with its own set of advantages and specific applications.
Gas Chromatography (GC) Applications and Detector Technologies
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. Its high resolution and sensitivity make it ideal for trace-level detection.
A study on the mass spectral behavior of S,S'-dialkyl methylphosphonodithioites, a class to which this compound belongs, utilized gas chromatography-electron ionization mass spectrometry (GC-EIMS) for analysis. This research highlighted the effectiveness of GC in separating these compounds for subsequent identification. organicchemistrydata.org
Typical GC System Configuration:
| Parameter | Specification |
| Column | Capillary columns with non-polar or semi-polar stationary phases (e.g., 5% phenyl methylpolysiloxane) |
| Injector | Split/splitless or programmed temperature vaporization (PTV) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Photometric Detector (FPD) with a phosphorus filter, Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) |
The choice of detector is crucial. FPD and NPD offer high selectivity for phosphorus-containing compounds, minimizing interference from co-eluting matrix components. Mass spectrometry, particularly when operated in selected ion monitoring (SIM) mode, provides the highest degree of selectivity and confirmatory identification.
Liquid Chromatography (LC) Techniques and Column Chemistries
While GC is a powerful tool, liquid chromatography (LC) offers a viable alternative, especially for less volatile or thermally labile degradation products of this compound. The development of sensitive ionization sources for LC-MS has significantly enhanced its utility in this area.
For instance, packed capillary column liquid chromatography coupled with electrospray mass spectrometry (LC-ESI-MS) has been effectively used for the detection and identification of related organophosphorus compounds and their degradation products. organicchemistrydata.org This approach is particularly advantageous for aqueous samples as it can often be performed directly without the need for derivatization, reducing sample handling and the risk of thermal decomposition. organicchemistrydata.org
Common LC System Setups:
| Parameter | Specification |
| Column | Reversed-phase columns (e.g., C18, C8) are most common. |
| Mobile Phase | A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer like ammonium (B1175870) formate. |
| Detector | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometry (e.g., ESI-MS, APCI-MS). |
Atmospheric pressure chemical ionization (APCI) is another ionization technique that has proven effective for the LC-MS analysis of organophosphorus pesticides. nih.gov The choice between ESI and APCI will depend on the specific analyte properties and the matrix.
Sample Preparation and Matrix Effects in Chromatographic Analysis
The successful chromatographic analysis of this compound is highly dependent on the sample preparation method employed. The goal is to extract the analyte from the sample matrix, remove interferences, and concentrate it to a level suitable for detection.
Common sample preparation techniques for organophosphorus compounds in various matrices include:
Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between two immiscible liquid phases.
Solid-Phase Extraction (SPE): A more modern and efficient technique where the analyte is adsorbed onto a solid sorbent, and interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent. SPE is widely used due to its high recovery rates and ability to handle a wide range of sample volumes.
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, increasing the surface area for extraction and leading to rapid and efficient enrichment of the analyte.
Matrix effects, which are the alteration of the analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix, can be a significant challenge in LC-MS analysis. These effects can lead to either suppression or enhancement of the analyte signal, impacting the accuracy and precision of the results. Careful optimization of the sample preparation and chromatographic separation is essential to minimize matrix effects. The use of isotopically labeled internal standards can also help to compensate for these effects.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of this compound.
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass spectrometry is a powerful tool for the identification of this compound due to its high sensitivity and ability to provide molecular weight and structural information. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the confident identification of the compound even in complex mixtures.
In a study of S,S'-dialkyl methylphosphonodithioites, electron ionization mass spectrometry (EI-MS) was used to characterize the fragmentation patterns of these compounds. organicchemistrydata.org The mass spectra of these compounds are characterized by specific fragment ions that arise from the cleavage of the P-S and S-C bonds. The analysis of these fragmentation pathways allows for the unambiguous identification of the compound.
Hypothetical Key Fragment Ions for this compound in EI-MS:
| m/z | Proposed Fragment |
| 212 | [M]+• (Molecular Ion) |
| 169 | [M - C3H7]+ |
| 127 | [M - C3H7S]+ |
| 95 | [CH3P(S)SH]+ |
| 79 | [CH3P(O)OH]+ or [P(S)O]+ |
| 43 | [C3H7]+ |
This table is hypothetical and based on general fragmentation patterns of similar compounds. Actual fragmentation may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a comprehensive understanding of its molecular structure.
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the methyl protons attached to the phosphorus atom and the propyl groups attached to the sulfur atoms.
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical shifts would indicate their functional groups (e.g., CH₃, CH₂, CH).
³¹P NMR: Is particularly informative for organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents attached to it. For this compound, a single resonance would be expected in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a phosphonodithioate environment.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify and characterize molecules based on their unique vibrational modes. These methods provide a molecular fingerprint by measuring the interaction of a molecule with electromagnetic radiation.
In the context of this compound, IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information about the vibrational modes. The selection rules for these two techniques differ: IR activity requires a change in the dipole moment during a vibration, while Raman activity necessitates a change in the molecule's polarizability. libretexts.org
The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending of its various chemical bonds. Key vibrational modes include those associated with the P=S (thiono), P-S (thiolo), P-C, and C-H bonds. The presence of two sulfur atoms, one in a thiono and the other in a thiolo linkage, gives rise to characteristic vibrational frequencies that are instrumental in its identification.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental spectra by simulating the vibrational frequencies and aiding in the assignment of complex spectral bands. acs.orgnih.gov For instance, studies on structurally related organophosphorus compounds, like isopropylmethylphosphonofluoridate, have demonstrated the utility of comparing experimental IR and Raman data with theoretical calculations to assign specific vibrational modes. dtic.mil While a detailed experimental spectrum for this compound is not extensively published, the characteristic frequencies for its functional groups can be predicted based on established data for similar organothiophosphate compounds.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| P=S (Thiono) | Stretching | 600 - 750 | IR, Raman |
| P-S (Thiolo) | Stretching | 450 - 600 | IR, Raman |
| P-CH₃ | Stretching/Rocking | 1250 - 1350 / 850 - 950 | IR, Raman |
| C-H (Propyl) | Stretching | 2850 - 3000 | IR, Raman |
| C-H (Propyl) | Bending | 1370 - 1470 | IR, Raman |
| P-O-C (in related esters) | Stretching | 950 - 1050 | IR |
This table is a representation of expected frequencies based on data for analogous organophosphorus compounds and general spectroscopic principles.
Advanced Detection and Biosensor Development
The demand for rapid, sensitive, and on-site detection of organophosphates like this compound has driven the development of advanced analytical platforms, including electrochemical sensors, biosensors, and miniaturized systems.
Electrochemical sensors offer a promising avenue for the real-time monitoring of this compound due to their high sensitivity, rapid response times, and potential for miniaturization. researchgate.netrsc.org A prevalent strategy for detecting organothiophosphates involves the use of biosensors based on the inhibition of the enzyme acetylcholinesterase (AChE). d-nb.infonih.gov
The principle of these biosensors lies in the irreversible inhibition of AChE by organophosphates. d-nb.info In a typical setup, AChE is immobilized on an electrode surface. nih.gov The enzyme catalyzes the hydrolysis of a substrate, such as acetylthiocholine, to produce an electroactive species, like thiocholine, which can be detected by the electrode, generating a baseline electrical signal. When this compound is present, it inhibits AChE, leading to a decrease in the enzymatic activity and a corresponding change in the electrical signal. acs.orgnih.gov The magnitude of this change is proportional to the concentration of the inhibitor.
Various nanomaterials, such as carbon nanotubes and metal oxide nanoparticles, have been used to modify the electrode surfaces to enhance the immobilization of AChE, improve electron transfer kinetics, and amplify the detection signal, thereby lowering the limit of detection. nih.govtandfonline.com For instance, biosensors developed for other organophosphates like paraoxon (B1678428) and methyl parathion (B1678463) have achieved detection limits in the picomolar to nanomolar range. nih.govnih.gov
Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), and aptamer-based assays provide high specificity and sensitivity for the detection of target molecules.
Immunochemical Assays: These assays rely on the highly specific binding between an antibody and its target antigen. For a small molecule like this compound, a hapten—a molecule that mimics its structure—is synthesized and conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies. nih.govtandfonline.com Competitive ELISA is a common format where the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. nih.govtandfonline.com The resulting signal is inversely proportional to the concentration of the analyte. Immunochromatographic assays, or strip tests, represent a rapid and portable format of this technology, suitable for on-site screening. tandfonline.comnih.gov While class-specific antibodies for organophosphates have been developed, the generation of highly specific monoclonal antibodies for this compound would be necessary for its selective detection. tandfonline.com
Aptamer-based Detection: Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. nih.gov They are identified through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.govmdpi.com The development of an aptamer for this compound would involve incubating a random library of nucleic acid sequences with the target molecule and selecting those that bind. These selected aptamers can then be integrated into various sensor platforms. For example, in an electrochemical aptasensor, the binding of the aptamer to this compound can induce a conformational change, altering the distance between a redox reporter and the electrode surface, thus generating a detectable signal.
Miniaturized analytical platforms, often referred to as "lab-on-a-chip" (LOC) or micro-total analysis systems (µTAS), integrate multiple laboratory functions onto a single chip, offering advantages such as reduced sample and reagent consumption, faster analysis times, and portability. nih.govnih.govyoutube.com
For the detection of this compound, a microfluidic device could be designed to perform automated sample pretreatment, mixing with reagents (such as an AChE and its substrate), and detection in a continuous flow-through or droplet-based manner. mdpi.comrsc.org These systems can incorporate various detection modalities, including electrochemical and optical methods. For example, a microfluidic chip could feature an integrated electrochemical biosensor where the inhibition of AChE by this compound is monitored in real-time as the sample flows through a microchannel. mdpi.com The precise control over fluid manipulation at the microscale allows for highly efficient and reproducible analyses. nih.gov The development of such integrated systems holds significant promise for the rapid and on-site environmental monitoring of organothiophosphate compounds.
Environmental Chemistry and Ecotoxicological Research Non Human Focus
Environmental Fate and Transport of S,S-Dipropyl Methylphosphonodithioate
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Biotransformation and Metabolite Formation in Non-Human Organisms
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Identification and Characterization of Degradation Products
The environmental persistence of this compound is expected to be limited due to degradation processes common to organophosphate esters. The primary mechanisms of degradation are anticipated to be hydrolysis and biodegradation, leading to the formation of various breakdown products.
Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, a chemical reaction with water. The rate of hydrolysis is influenced by pH, with faster degradation typically occurring in alkaline conditions. Based on the degradation of analogous compounds, the hydrolysis of this compound would likely cleave the thioester bonds, and potentially the P-C bond. This would result in the formation of propyl mercaptan, and ultimately, methylphosphonic acid. For a similar compound, O-ethyl S,S-dipropyl phosphorodithioate (B1214789) (ethoprophos), hydrolysis is rapid in alkaline media. nih.gov
Biodegradation: Microorganisms in soil and water are expected to play a significant role in the degradation of this compound. Bacteria, in particular, are known to utilize organophosphates as a source of phosphorus and carbon. For instance, enzymes from bacteria such as Pseudomonas diminuta have been shown to hydrolyze organophosphates. nih.gov The biodegradation of this compound would likely follow pathways similar to hydrolysis, with enzymatic cleavage of the ester bonds. Studies on the degradation of a related nerve agent, S-2-di-isopropylaminoethyl O-ethyl methylphosphonothioate, in soil have identified ethyl hydrogen methylphosphonate (B1257008) and methylphosphonic acid as the primary phosphorus-containing degradation products. researchgate.net This suggests that methylphosphonic acid is a probable and persistent degradation product of this compound in the environment.
A summary of potential degradation products is presented in the table below.
| Potential Degradation Product | Formation Pathway | Significance |
| Methylphosphonic acid | Hydrolysis, Biodegradation | A stable and common breakdown product of many organophosphorus compounds. |
| Propyl mercaptan | Hydrolysis, Biodegradation | A volatile sulfur compound. |
| S-propyl methylphosphonodithioic acid | Partial Hydrolysis/Biodegradation | An intermediate degradation product. |
Ecological Impact and Environmental Risk Assessment Methodologies (Excluding Human Health)
The ecological impact of this compound is predicted to be significant for non-target organisms due to its mode of action as a cholinesterase inhibitor, a characteristic of organophosphate pesticides.
Non-Target Organism Exposure Assessment
Non-target organisms can be exposed to this compound through various routes, including direct contact, ingestion of contaminated food or water, and absorption from contaminated soil or sediment. The risk to these organisms depends on the concentration of the compound in the environment and its bioavailability.
Aquatic Organisms: Organophosphates are generally toxic to aquatic life. For the related compound ethoprophos, high toxicity to fish has been reported. herts.ac.uk It is therefore reasonable to expect that this compound would also exhibit high acute toxicity to fish and aquatic invertebrates. The potential for bioconcentration in aquatic organisms is considered low for ethoprophos, with a reported bioconcentration factor (BCF) of 11, suggesting it is unlikely to accumulate significantly in the tissues of aquatic animals. nih.gov
Soil Organisms: Soil-dwelling organisms, such as earthworms and various microorganisms, are at high risk of exposure to this compound if it is applied to or contaminates soil. Organophosphates can have both lethal and sublethal effects on these organisms, potentially impacting soil health and fertility. nih.gov For ethoprophos, no significant adverse effects on nitrogen and carbon mineralization by soil microorganisms were observed at a concentration of 33.3 mg/kg of soil. herts.ac.uk
Terrestrial Wildlife: Birds and other wildlife may be exposed by ingesting contaminated insects, plant matter, or water. The acute toxicity of organophosphates to birds is generally high. Ethoprophos, for example, is classified as highly toxic to birds. herts.ac.uk
The following table summarizes the expected ecotoxicity of this compound based on data for ethoprophos.
| Organism Group | Toxicity Endpoint | Expected Toxicity Level | Reference Compound |
| Fish | Acute LC50 | High | Ethoprophos herts.ac.uk |
| Aquatic Invertebrates | Acute EC50 | High | Ethoprophos herts.ac.uk |
| Birds | Acute Oral LD50 | High | Ethoprophos herts.ac.uk |
| Soil Microorganisms | Nitrogen/Carbon Mineralization | Low to Moderate | Ethoprophos herts.ac.uk |
Ecosystem-Level Effects and Biogeochemical Cycling
The introduction of a toxic substance like this compound into an ecosystem can have cascading effects beyond the direct toxicity to individual organisms.
Impact on Trophic Levels: As a cholinesterase inhibitor, this compound can disrupt the nervous system of a wide range of organisms. This can lead to declines in the populations of sensitive species, which in turn can affect their predators and prey, altering the food web structure.
Effects on Microbial Communities: Soil and aquatic microbial communities are crucial for nutrient cycling. While some microorganisms can degrade organophosphates, high concentrations can be inhibitory to a broad spectrum of microbes. nih.gov This can disrupt key biogeochemical processes such as nitrogen fixation, nitrification, denitrification, and phosphorus cycling. A significant alteration in microbial community structure and function can have long-term consequences for ecosystem productivity and stability.
Alteration of Biogeochemical Cycles: The phosphorus and sulfur atoms in the this compound molecule will be released into the environment upon its degradation. While phosphorus is an essential nutrient, a sudden influx from pesticide degradation could contribute to nutrient imbalances in aquatic ecosystems, potentially leading to eutrophication.
Remediation Strategies for Contaminated Environments
In the event of environmental contamination with this compound, several remediation strategies could be employed to mitigate the ecological risks.
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade the contaminant. Given that biodegradation is a likely fate of this compound, enhancing the conditions for microbial activity can accelerate its removal from soil and water. This can be achieved through:
Bioaugmentation: Introducing specific microbial strains with a known ability to degrade organophosphates.
Biostimulation: Amending the contaminated environment with nutrients and oxygen to stimulate the growth and activity of indigenous degrading microorganisms.
Phytoremediation: This strategy involves the use of plants to remove, degrade, or contain contaminants. Certain plant species can take up organophosphates from the soil and metabolize them into less toxic compounds.
Chemical Hydrolysis: For localized and highly contaminated areas, chemical treatment to accelerate hydrolysis could be an option. This might involve adjusting the pH of the soil or water to more alkaline conditions, where the compound is less stable. nih.gov
A summary of potential remediation strategies is provided in the table below.
| Remediation Strategy | Mechanism | Applicability |
| Bioremediation | Microbial degradation of the compound. | Contaminated soil and water. |
| Phytoremediation | Plant uptake and metabolism of the compound. | Contaminated soil. |
| Chemical Hydrolysis | Accelerated chemical breakdown of the compound. | Localized, high-concentration spills. |
Future Directions and Grand Challenges in S,s Dipropyl Methylphosphonodithioate Research
Development of Next-Generation Synthetic Strategies
The synthesis of S,S-Dipropyl methylphosphonodithioate and related phosphonodithioates presents ongoing challenges in achieving high efficiency, selectivity, and sustainability. Future research will necessitate a paradigm shift from traditional synthetic methods towards more innovative and greener approaches.
A primary grand challenge lies in the development of catalytic systems that can facilitate the formation of the phosphorus-sulfur (P-S) bonds with high atom economy and minimal waste generation. The exploration of transition metal-catalyzed cross-coupling reactions holds significant promise in this regard. benthamdirect.com These methods could offer milder reaction conditions and greater functional group tolerance compared to classical approaches. Furthermore, the design and application of novel organocatalysts could provide a more sustainable and cost-effective alternative to metal-based systems.
Another key area of focus will be the development of stereoselective synthetic methods. Given that the phosphorus center in this compound can be chiral, the ability to selectively synthesize specific stereoisomers is crucial for understanding their differential biological activities. Asymmetric catalysis, employing chiral ligands or catalysts, will be instrumental in achieving this goal.
The principles of green chemistry will be a guiding force in the evolution of synthetic strategies. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.netrsc.orgmdpi.com The development of solvent-free reaction systems represents a particularly ambitious but highly rewarding objective.
| Synthetic Strategy | Key Advantages | Research Focus |
| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel catalysts and ligands. |
| Organocatalysis | Sustainability, cost-effectiveness, and reduced metal contamination. | Design of new organocatalytic systems. |
| Asymmetric Synthesis | Access to stereochemically pure isomers for biological evaluation. | Chiral catalysts and auxiliaries. |
| Green Chemistry Approaches | Reduced environmental impact and increased sustainability. | Use of benign solvents, renewable resources, and energy-efficient methods. |
Advanced Understanding of Multi-Target Biochemical Interactions
The biological effects of this compound are likely not limited to a single molecular target. A grand challenge in the field is to move beyond a one-compound-one-target paradigm and unravel the complex, multi-target biochemical interactions of this compound. This will require a shift towards a more holistic, systems-level understanding of its mechanism of action.
Understanding the downstream consequences of these multi-target interactions is another significant hurdle. Elucidating how the binding of this compound to various proteins perturbs cellular signaling pathways and networks is essential. This will involve a combination of biochemical assays, cell-based studies, and computational modeling to map the intricate web of interactions and their functional outcomes.
Furthermore, investigating the potential for synergistic or antagonistic effects arising from the simultaneous interaction with multiple targets is a key research direction. This knowledge is vital for accurately predicting the biological response to exposure and for the potential development of novel therapeutic interventions or more selective agrochemicals.
Sustainable Environmental Management and Green Chemistry Approaches
The environmental fate and potential ecological impact of this compound necessitate the development of sustainable management strategies and the application of green chemistry principles to its lifecycle. A major challenge is to minimize its environmental footprint, from production to disposal.
Future research should focus on elucidating the complete biodegradation pathways of this compound in various environmental compartments, including soil and water. nih.govresearchgate.netnih.gov Identifying the microorganisms and enzymes responsible for its degradation is crucial for developing effective bioremediation strategies. researchgate.net This knowledge can be used to design engineered systems for the treatment of contaminated sites.
Furthermore, a significant grand challenge is the development of effective and sustainable remediation technologies for sites contaminated with this compound and other organophosphorus compounds. vertasefli.co.ukresearchgate.netfao.orgclu-in.orgfrontiersin.org This may involve the use of phytoremediation, where plants are used to remove or degrade contaminants, or the application of advanced oxidation processes. The overarching goal is to move towards a circular economy model where waste is minimized and resources are used more efficiently.
Bridging Fundamental Research with Practical Applications
A critical grand challenge for the future of this compound research is to effectively bridge the gap between fundamental scientific discoveries and their translation into practical applications. researchgate.netresearchgate.netchimia.chwustl.edu This requires a concerted effort to foster collaboration between academic researchers, industry partners, and regulatory agencies.
One key area for translation is in the development of novel agrochemicals. A deeper understanding of the multi-target biochemical interactions of this compound could inform the design of more selective and effective pesticides with improved safety profiles. nih.gov This involves identifying unique molecular targets in pests that are not present or are significantly different in non-target organisms.
In the realm of environmental science, fundamental research on the biodegradation and remediation of this compound can lead to the development of practical and cost-effective cleanup technologies. This requires scaling up laboratory-based findings to field applications and demonstrating their efficacy under real-world conditions.
Furthermore, the integration of omics technologies has the potential to revolutionize risk assessment and regulatory toxicology. By identifying early biomarkers of exposure and effect, it may be possible to develop more sensitive and predictive tools for assessing the safety of this compound and other chemicals.
Ultimately, the successful translation of fundamental research into practical applications will depend on open communication and collaboration among all stakeholders. This will ensure that scientific advancements are aligned with societal needs and contribute to the development of safer and more sustainable technologies.
Q & A
Q. How can discrepancies between lab and field toxicity data for Ethoprophos be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
